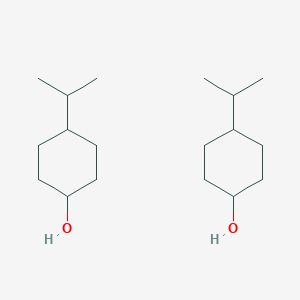

cis-And trans-4-isopropylcyclohexanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cis-And trans-4-isopropylcyclohexanol, also known as this compound, is a useful research compound. Its molecular formula is C18H36O2 and its molecular weight is 284.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. How are cis- and trans-4-isopropylcyclohexanol isomers synthesized and separated in laboratory settings?

- Methodology :

- Enzymatic synthesis : Enzymatic reactions (e.g., ketoreductases) can achieve high stereoselectivity. For example, enzymatic reduction of ketone precursors yields enantiomerically pure alcohols, with reaction conditions optimized for pH, temperature, and cofactor regeneration .

- Chromatographic separation : Gas chromatography (GC) with polar stationary phases (e.g., packed columns) effectively separates isomers based on boiling points and polarity differences. Preparative high-performance liquid chromatography (HPLC) using chiral columns or hexane/tert-butylmethylether-acetic acid mobile phases resolves isomers at scale .

Q. What analytical techniques are recommended for characterizing cis- and trans-4-isopropylcyclohexanol?

- Methodology :

- GC-MS : Combines separation with mass spectral identification, enabling quantification of isomer ratios and purity assessment. Retention indices and fragmentation patterns differentiate isomers .

- NMR spectroscopy : 1H and 13C NMR reveal distinct coupling constants and chemical shifts for axial/equatorial hydroxyl groups in cyclohexanol derivatives, confirming stereochemistry .

- Polarimetry : Measures optical activity to distinguish enantiomers, particularly useful for chiral intermediates in pharmaceutical synthesis .

Q. What are the key physicochemical properties of cis- and trans-4-isopropylcyclohexanol?

- Methodology :

- Phase-change data : Differential scanning calorimetry (DSC) determines melting points (e.g., 355.9 K for cis-4-(1,1-dimethylethyl)cyclohexanol) and phase transitions. Boiling points and densities are measured via distillation and pycnometry, respectively .

- Solubility : Partition coefficients (logP) in octanol/water systems predict bioavailability and environmental persistence. Experimental solubility is assessed using shake-flask methods .

Advanced Research Questions

Q. What metabolic pathways produce cis- and trans-4-isopropylcyclohexanol in toxicological studies?

- Methodology :

- In vivo metabolism : Male Fischer-344 rats dosed with isopropylcyclohexane (0.25 g/kg) excrete cis- and trans-4-isopropylcyclohexanol as urinary metabolites. Metabolites are identified via GC-MS and NMR after derivatization (e.g., silylation) .

- Enzyme assays : Liver microsomal fractions incubated with substrates and NADPH cofactors reveal cytochrome P450-mediated oxidation pathways. Kinetic parameters (Km, Vmax) quantify metabolic efficiency .

Q. How do data contradictions arise in nephrotoxicity studies of branched-chain cyclohexanol derivatives?

- Methodology :

- Comparative toxicology : Isopropylcyclohexane induces hyaline droplet nephropathy in male rats, while methylcyclohexane does not. Histopathology and metabolite profiling (e.g., 2-cyclohexylpropionic acid) link structural motifs (e.g., isopropyl groups) to renal toxicity .

- Dose-response analysis : Subchronic dosing (14-day exposure) identifies threshold effects, with nephrotoxicity correlating with metabolite accumulation in kidney homogenates .

Q. What factors influence the efficiency of enzymatic vs. chemical synthesis of cis- and trans-4-isopropylcyclohexanol?

- Methodology :

- Enzymatic optimization : Reaction yield and enantiomeric excess (ee) depend on enzyme source (e.g., ketoreductase mutants), substrate loading, and solvent compatibility. Directed evolution improves catalyst performance .

- Chemical catalysis : Acid-catalyzed ring-opening or hydrogenation of substituted cyclohexenes may lack stereocontrol, requiring chiral auxiliaries or ligands (e.g., BINAP) to enhance selectivity .

Q. How does stereochemistry impact the biological activity of cis- and trans-4-isopropylcyclohexanol derivatives?

- Methodology :

- Structure-activity relationships (SAR) : Trans-isomers exhibit higher conformational flexibility, enhancing binding to biological targets (e.g., enzymes or receptors). Cis-isomers may show steric hindrance, reducing efficacy .

- Pharmacokinetic studies : Radiolabeled isomers track absorption/distribution differences in vivo. Trans-4-aminocyclohexanol derivatives demonstrate superior blood-brain barrier penetration in neuropharmacology models .

Q. Notes on Data Interpretation

- Unresolved issues : Pending histopathology data in isopropylcyclohexane studies may clarify metabolite-toxicity correlations .

- Regulatory considerations : While fragrance safety panels restrict consumer use (e.g., IFRA standards), academic research focuses on mechanistic toxicology and metabolic profiling .

Eigenschaften

Molekularformel |

C18H36O2 |

|---|---|

Molekulargewicht |

284.5 g/mol |

IUPAC-Name |

4-propan-2-ylcyclohexan-1-ol |

InChI |

InChI=1S/2C9H18O/c2*1-7(2)8-3-5-9(10)6-4-8/h2*7-10H,3-6H2,1-2H3 |

InChI-Schlüssel |

YYIMNQDCBHIXPG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1CCC(CC1)O.CC(C)C1CCC(CC1)O |

Synonyme |

4-isopropylcyclohexanol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.